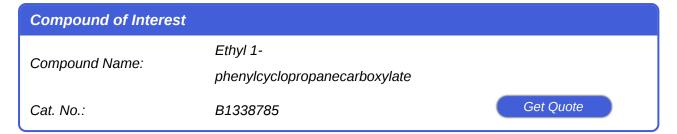


Synthesis of cyclopropane α-amino acids from nitrocyclopropane carboxylates

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Application Notes: Synthesis of Cyclopropane α-Amino Acids

Introduction

Cyclopropane α -amino acids are conformationally constrained non-proteinogenic amino acids of significant interest in medicinal chemistry and drug development.[1][2] Their rigid cyclopropane scaffold can induce specific conformations in peptides, enhancing metabolic stability and receptor selectivity.[1][3][4] A practical and versatile method for synthesizing these valuable building blocks involves the reduction of precursor nitrocyclopropane carboxylates. This two-step approach first establishes the cyclopropane ring via cyclopropanation of an alkene, followed by the reduction of the nitro group to the desired amine.[5][6] This method is advantageous due to the accessibility of starting materials and the generally high yields and diastereoselectivity achieved.[1][7]

Synthetic Strategy Overview

The overall synthetic pathway consists of two key transformations:

• Cyclopropanation: An alkene is reacted with a carbene equivalent derived from an α-nitroester to form a nitrocyclopropane carboxylate. This step is crucial for establishing the cyclopropane core and can be catalyzed by various transition metals, most commonly





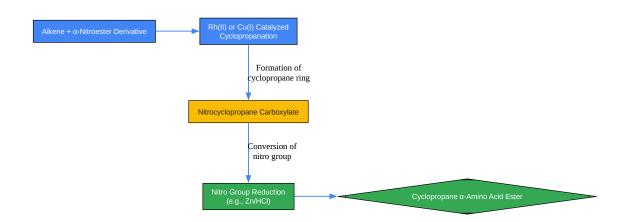


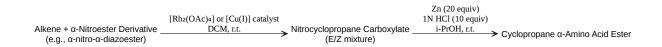
rhodium(II) or copper(I) complexes.[1][5][8] The choice of catalyst and ligands can influence the stereochemical outcome of the reaction, enabling both diastereoselective and enantioselective syntheses.[1][7][9]

Nitro Group Reduction: The nitro group of the cyclopropane intermediate is then reduced to a
primary amine. This transformation is typically achieved using metal-based reducing agents
under acidic conditions, such as zinc dust in the presence of hydrochloric acid.[5][6][8][10]
This step must be performed under conditions that preserve the integrity of the cyclopropane
ring.

The following diagram illustrates the general workflow for this synthetic sequence.







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